molecular formula C9H14N4 B13606411 4-Methyl-5-(piperazin-1-yl)pyrimidine

4-Methyl-5-(piperazin-1-yl)pyrimidine

Cat. No.: B13606411
M. Wt: 178.23 g/mol
InChI Key: RXMGKCDNQLRZCB-UHFFFAOYSA-N
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Description

4-Methyl-5-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a piperazine ring at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(piperazin-1-yl)pyrimidine typically involves the reaction of piperazine with a pyrimidine derivative. One common method includes the reaction of 4-methyl-2,6-dichloropyrimidine with piperazine in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature . The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the piperazine moiety.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems to monitor and adjust reaction conditions in real-time .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

4-Methyl-5-(piperazin-1-yl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the piperazine ring enhances its potential as a neuroprotective and anti-inflammatory agent .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

4-methyl-5-piperazin-1-ylpyrimidine

InChI

InChI=1S/C9H14N4/c1-8-9(6-11-7-12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3

InChI Key

RXMGKCDNQLRZCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1N2CCNCC2

Origin of Product

United States

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